molecular formula C20H21N3O3 B4595369 N-(9-ethylcarbazol-3-yl)-2-morpholin-4-yl-2-oxoacetamide

N-(9-ethylcarbazol-3-yl)-2-morpholin-4-yl-2-oxoacetamide

Cat. No.: B4595369
M. Wt: 351.4 g/mol
InChI Key: SKODPDCGZKIONS-UHFFFAOYSA-N
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Description

N-(9-ethylcarbazol-3-yl)-2-morpholin-4-yl-2-oxoacetamide is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethylcarbazol-3-yl)-2-morpholin-4-yl-2-oxoacetamide typically involves the reaction of 9-ethylcarbazole with morpholine and an appropriate acylating agent. One common method involves the following steps:

    Formation of the Intermediate: 9-ethylcarbazole is reacted with an acylating agent, such as acetic anhydride, to form an intermediate compound.

    Reaction with Morpholine: The intermediate is then reacted with morpholine under controlled conditions to yield the final product.

The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts such as hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethylcarbazol-3-yl)-2-morpholin-4-yl-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxidized carbazole derivatives.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of halogenated or alkylated carbazole derivatives.

Scientific Research Applications

N-(9-ethylcarbazol-3-yl)-2-morpholin-4-yl-2-oxoacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9-ethylcarbazol-3-yl)-2-morpholin-4-yl-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(9-ethylcarbazol-3-yl)methylene-2-methyl-1-indolinylamine
  • 9-ethyl-3-(2-methyl-1-indolinyl)carbazole

Uniqueness

N-(9-ethylcarbazol-3-yl)-2-morpholin-4-yl-2-oxoacetamide stands out due to its unique combination of the carbazole and morpholine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-morpholin-4-yl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-2-23-17-6-4-3-5-15(17)16-13-14(7-8-18(16)23)21-19(24)20(25)22-9-11-26-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKODPDCGZKIONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C(=O)N3CCOCC3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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